molecular formula C11H17NO B13966570 2-Amino-1-(benzyloxy)butane

2-Amino-1-(benzyloxy)butane

Cat. No.: B13966570
M. Wt: 179.26 g/mol
InChI Key: DFQWOAPAERBEID-UHFFFAOYSA-N
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Description

2-Amino-1-(benzyloxy)butane is an organic compound with the molecular formula C11H17NO. It is a chiral molecule, meaning it has non-superimposable mirror images, often referred to as enantiomers. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(benzyloxy)butane typically involves the reaction of 1-(benzyloxy)butan-2-one with ammonia or an amine source. One common method is the reductive amination of 1-(benzyloxy)butan-2-one using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may use more efficient catalysts and optimized reaction conditions to increase yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(benzyloxy)butane undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted benzyloxy derivatives.

Scientific Research Applications

2-Amino-1-(benzyloxy)butane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(benzyloxy)butane involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the benzyloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1-(phenylmethoxy)butane: Similar structure but with a phenyl group instead of a benzyl group.

    2-Amino-1-(methoxy)butane: Similar structure but with a methoxy group instead of a benzyloxy group.

    2-Amino-1-(ethoxy)butane: Similar structure but with an ethoxy group instead of a benzyloxy group.

Uniqueness

2-Amino-1-(benzyloxy)butane is unique due to its specific combination of an amino group and a benzyloxy group, which imparts distinct chemical and biological properties. The presence of the benzyloxy group can enhance hydrophobic interactions and increase the compound’s stability compared to its analogs.

Properties

IUPAC Name

1-phenylmethoxybutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQWOAPAERBEID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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